2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol
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Overview
Description
2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol is a chemical compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol can be achieved through several methods. One common approach involves the reaction of 6-fluoro-2-nitrophenol with ®-1-amino-2-propanol under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), other nucleophiles
Major Products
Oxidation: Formation of 2-[(1R)-1-Amino-2-oxoethyl]-6-fluorophenol
Reduction: Formation of 2-[(1R)-1-Aminoethyl]-6-fluorophenol
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-Amino-2-hydroxyethyl]-5-fluorophenol
- 2-[(1R)-1-Amino-2-hydroxyethyl]-6-chlorophenol
- 2-[(1R)-1-Amino-2-hydroxyethyl]-4-fluorophenol
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
VYDMPHAABWGGEF-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(CO)N |
Origin of Product |
United States |
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